molecular formula C15H19N3O2S B4575139 5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4575139
M. Wt: 305.4 g/mol
InChI Key: OTQZEPKNPCVDJS-UHFFFAOYSA-N
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Description

“5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of functional groups, including a methoxybenzyl group, a tetrahydrofuran-2-ylmethyl group, and a triazole ring with a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: Starting with a hydrazine derivative and an appropriate carboxylic acid or ester, the triazole ring can be formed through cyclization reactions.

    Introduction of the Methoxybenzyl Group: This can be achieved via nucleophilic substitution reactions using a methoxybenzyl halide.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step might involve the use of a tetrahydrofuran derivative in a nucleophilic addition or substitution reaction.

    Introduction of the Thiol Group: The thiol group can be introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Dihydrotriazoles: Formed from the reduction of the triazole ring.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.

Medicine

    Antifungal Agents: Triazole compounds are widely used as antifungal drugs.

    Anticancer Agents: Research is ongoing into their potential as anticancer agents.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiol group can form covalent bonds with target proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol: Lacks the tetrahydrofuran-2-ylmethyl group.

    4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methoxybenzyl group.

Uniqueness

“5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is unique due to the combination of its functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives. The presence of both the methoxybenzyl and tetrahydrofuran-2-ylmethyl groups can enhance its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-19-12-6-4-11(5-7-12)9-14-16-17-15(21)18(14)10-13-3-2-8-20-13/h4-7,13H,2-3,8-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZEPKNPCVDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(4-methoxybenzyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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